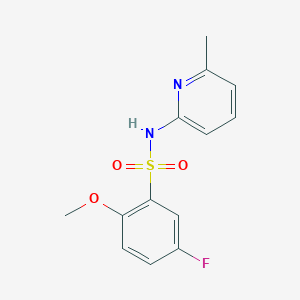
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether, commonly known as QS11, is a small molecule inhibitor that has gained attention in recent years for its potential applications in cancer research. QS11 has been shown to inhibit the function of the RAS oncogene, which is commonly mutated in various types of cancer. In
Mechanism of Action
QS11 inhibits RAS function by preventing its association with the plasma membrane. RAS is normally activated by binding to guanine nucleotides, which causes a conformational change that allows it to associate with the plasma membrane. QS11 prevents this association by binding to a specific site on RAS, which prevents its activation.
Biochemical and Physiological Effects:
Inhibition of RAS by QS11 has been shown to have several biochemical and physiological effects. In cancer cells, QS11 has been shown to inhibit cell proliferation and induce apoptosis. In addition, QS11 has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. QS11 has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of QS11 is its specificity for RAS inhibition. Unlike other RAS inhibitors, QS11 does not inhibit other related proteins, such as RAP1 or RAC1. This specificity makes it a useful tool for studying the role of RAS in cancer and other diseases. One limitation of QS11 is its solubility, as it is poorly soluble in water. This can make it difficult to use in certain experiments, and may require the use of solubilizing agents.
Future Directions
There are several future directions for research on QS11. One area of interest is the development of more soluble analogs of QS11, which would make it easier to use in experiments. Another area of interest is the development of QS11 as a therapeutic agent for cancer and other diseases. Finally, further studies are needed to fully understand the mechanism of action of QS11 and its effects on RAS signaling.
Synthesis Methods
The synthesis of QS11 involves several steps, including the reaction of 2-aminobenzonitrile with 2-chloro-1-(2,4-dichlorophenyl)ethanone to form 2-(2,4-dichlorophenyl)-3-cyano-4,5-dihydro-1(2H)-quinolinone. This compound is then reacted with sodium sulfite to form 2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4,5-dihydro-1(2H)-quinolinone. Finally, the compound is reacted with 4-isopropyl-5-methylphenol and ethyl iodide to form QS11.
Scientific Research Applications
QS11 has been shown to be a potent inhibitor of the RAS oncogene, which is commonly mutated in various types of cancer. Inhibition of RAS has been a long-standing goal in cancer research, as RAS mutations are associated with increased cell proliferation and survival. QS11 has been shown to inhibit the function of RAS by preventing its association with the plasma membrane, which is necessary for its activation.
properties
Product Name |
2-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-4-isopropyl-5-methylphenyl ethyl ether |
|---|---|
Molecular Formula |
C21H27NO3S |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
1-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C21H27NO3S/c1-5-25-20-13-16(4)18(15(2)3)14-21(20)26(23,24)22-12-8-10-17-9-6-7-11-19(17)22/h6-7,9,11,13-15H,5,8,10,12H2,1-4H3 |
InChI Key |
XWHDRNXRRIPHAX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxy-3-methylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B288096.png)
![N-[3-(diethylamino)propyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B288107.png)

![2-ethyl-1-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288110.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B288120.png)
![2-benzyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288121.png)
![2-benzyl-1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288123.png)
![2-benzyl-1-[(4-iodophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288125.png)
![2-benzyl-1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B288127.png)
![N-[3-(4-morpholinyl)propyl]-4-propoxy-1-naphthalenesulfonamide](/img/structure/B288134.png)
![4-{[(4-Ethoxy-3-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B288153.png)
![Ethyl 4-{[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B288155.png)

